Vanadium trifluoride

Description

Rhombohedral Crystal Structure (R3c) of VF₃

At ambient conditions, vanadium trifluoride adopts a rhombohedral crystal structure belonging to the space group R3c. wikipedia.orgiucr.orgchemicalbook.com This structure is considered a cornerstone for many other metal trifluorides (MF₃), where M can be a variety of transition metals such as aluminum, chromium, and iron. researchgate.net The fundamental building blocks of this structure are VF₆ octahedra, where a central vanadium atom is coordinated to six fluorine atoms. These octahedra are linked at their corners to form a three-dimensional network. iucr.orgresearchgate.net

The arrangement of the corner-shared VF₆ octahedra in this compound is a distorted version of the ideal cubic Rhenium trioxide (ReO₃) structure. escholarship.orgresearchgate.net In the idealized ReO₃ structure, the metal-oxygen-metal bonds are linear (180°), resulting in a simple cubic lattice. escholarship.orgnih.gov However, in VF₃, the V-F-V linkage is not linear, leading to a tilting of the octahedra and a reduction in symmetry from cubic to rhombohedral. researchgate.netescholarship.org This tilting is a common feature in many perovskite-related materials and is crucial in determining their physical properties. escholarship.orgnih.gov The structure can be visualized as a network where the vacant 'A' site of a perovskite (ABX₃) structure is empty. researchgate.net

Early X-ray diffraction studies have precisely determined the lattice parameters of the rhombohedral unit cell of VF₃. The unit cell is defined by the following parameters:

| Parameter | Value | Reference |

| a (hexagonal) | 5.17 Å | wikipedia.org |

| c (hexagonal) | 13.402 Å | wikipedia.org |

| a (rhombohedral) | 5.373 ± 0.002 Å | iucr.org |

| α (rhombohedral) | 57.52 ± 0.03° | iucr.org |

These values have been refined over the years with advanced diffraction techniques, providing a solid foundation for theoretical and experimental investigations into the material's properties. iucr.org The measured density of 3.36 g/cm³ is in good agreement with the calculated density of 3.46 g/cm³ based on the unit cell dimensions. iucr.org

Pressure-Induced Structural Evolution and Phase Transitions

The application of high pressure provides a powerful tool to probe the stability and compressibility of the VF₃ crystal structure, revealing fascinating structural transformations.

Compounds with the VF₃-type structure exhibit a highly anisotropic compression under pressure. researchgate.net This means that the material compresses differently along different crystallographic directions. Specifically, the c-axis shows very little change with increasing pressure, while the a-axis shortens significantly. researchgate.net This anisotropic behavior is a direct consequence of the structural arrangement of the VF₆ octahedra.

The primary mechanism for volume reduction in VF₃ under hydrostatic pressure is the cooperative tilting and rotation of the VF₆ octahedra. researchgate.netresearchgate.net As pressure increases, the octahedra rotate relative to one another, which allows the structure to become more compact. researchgate.net This tilting reduces the V-F-V bond angle and is the main contributor to the shortening of the a-axis. researchgate.net At lower pressures (below 10 GPa), this octahedral rotation dominates the compression, accompanied by a slight elongation of the octahedra along the c-axis. researchgate.net This phenomenon highlights the flexibility of the corner-sharing octahedral network. researchgate.net

While the rhombohedral R3c phase of VF₃ is remarkably stable over a wide pressure range, theoretical calculations predict the existence of high-pressure polymorphs. rsc.org One predicted high-pressure phase for compounds with the VF₃ structure is the Yttrium trifluoride (YF₃)-type structure, which has Pnma symmetry. researchgate.net This transition would involve an increase in the coordination number of the vanadium ion. researchgate.net Recent computational studies suggest that the R-3c phase of VF₃ transforms into a C2/m phase at approximately 56 GPa. rsc.org The stability of these high-pressure phases is a subject of ongoing research, with kinetic barriers potentially preventing their observation in room-temperature experiments. researchgate.net

Structure

2D Structure

Properties

CAS No. |

10049-12-4 |

|---|---|

Molecular Formula |

F3V-3 |

Molecular Weight |

107.9367 g/mol |

IUPAC Name |

vanadium;trifluoride |

InChI |

InChI=1S/3FH.V/h3*1H;/p-3 |

InChI Key |

UVZGWIPEZDZTAA-UHFFFAOYSA-K |

SMILES |

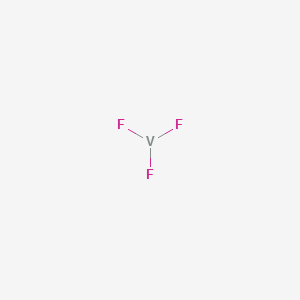

F[V](F)F |

Canonical SMILES |

[F-].[F-].[F-].[V] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Vanadium Trifluoride

Controlled Synthesis of Bulk Crystalline VF₃

The preparation of bulk crystalline VF₃ can be achieved through several high-temperature methods, each offering distinct advantages in terms of purity, crystallinity, and scalability.

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are a conventional and effective approach for synthesizing a wide range of inorganic materials, including vanadium trifluoride. These methods typically involve the direct reaction of stoichiometric amounts of solid precursors at elevated temperatures to promote diffusion and reaction in the solid state.

A common solid-state synthesis of VF₃ involves the reaction between vanadium(III) oxide (V₂O₃) and a suitable fluorinating agent. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the vanadium(III) species.

Reaction Parameters for Solid-State Synthesis of VF₃

| Precursors | Temperature (°C) | Atmosphere | Reaction Time (hours) |

|---|---|---|---|

| V₂O₃, NH₄HF₂ | 185–250 | Inert (e.g., Argon) | Varies |

This table is interactive. Users can sort and filter the data.

Fluorination Reactions involving Vanadium Oxides (e.g., V₂O₃ with HF)

The direct fluorination of vanadium oxides, particularly vanadium(III) oxide (V₂O₃), with anhydrous hydrogen fluoride (B91410) (HF) gas is a prominent method for producing this compound. wikipedia.org This gas-solid reaction requires careful control of temperature and gas flow to ensure complete conversion and to avoid the formation of undesired byproducts. The reaction proceeds as V₂O₃ is heated in a stream of HF gas, leading to the substitution of oxygen atoms with fluorine atoms.

This method is advantageous for producing high-purity VF₃, as the volatile water byproduct can be easily removed from the reaction system. wikipedia.org

Thermal Decomposition of Intermediate Vanadium Fluoride Complexes (e.g., Ammonium (B1175870) Hexafluorovanadate(III))

A widely employed and reliable method for the synthesis of pure this compound involves the thermal decomposition of an intermediate complex, ammonium hexafluorovanadate(III) ((NH₄)₃VF₆). jst.go.jp This two-step process begins with the synthesis of the ammonium hexafluorovanadate(III) precursor, which is then decomposed at high temperatures in an inert atmosphere to yield VF₃. wikipedia.orgjst.go.jp

The precursor, (NH₄)₃VF₆, can be prepared by heating a mixture of V₂O₃ and ammonium bifluoride (NH₄HF₂) in a molar ratio of 1:8 to 1:12 at temperatures between 185–250°C in an inert atmosphere. jst.go.jp

The subsequent thermal decomposition of (NH₄)₃VF₆ to VF₃ is carried out at temperatures ranging from 600–700°C under an inert atmosphere. jst.go.jp The decomposition proceeds through several intermediate phases, which have been identified through techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD). jst.go.jp The proposed mechanism is as follows: (NH₄)₃VF₆ → (NH₄)₂VF₅ → NH₄VF₄ → VF₃ jst.go.jp

This method is favored for its ability to produce highly pure, crystalline VF₃.

Nanostructured this compound Synthesis

The synthesis of nanostructured materials often leads to enhanced properties compared to their bulk counterparts due to increased surface area and quantum confinement effects. This holds true for this compound, where nanostructuring can improve its electrochemical performance in battery applications.

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and low-cost approach to producing nanostructured materials with controlled size and morphology. bwise.kr For this compound, a facile colloidal synthesis method has been reported for the first time, yielding highly dispersed nanocrystals in a nonpolar solvent. bwise.kr This allows for easy deposition on various substrates at room temperature, facilitating the preparation of electrochemical electrodes. bwise.kr

These techniques provide a pathway to novel nanostructures that are not accessible through traditional high-temperature methods. The ability to control reaction parameters such as precursor concentration, temperature, and reaction time allows for the tuning of the resulting nanocrystal size and shape.

Ligand-Assisted Nanocrystal Formation (e.g., "Churros-like" morphologies)

A significant advancement in the synthesis of nanostructured VF₃ has been the use of ligand-assisted techniques to control the growth and morphology of the nanocrystals. A high-temperature nanoparticle synthesis method has been developed to produce unique "churros-like" nanocrystals of this compound. bwise.kr

In this method, surface ligands play a crucial role in directing the anisotropic growth of the nanocrystals. Following the synthesis, these surface ligands can be stripped to obtain a clean surface, which is beneficial for applications such as lithium-ion battery anodes as it can reduce irreversible decomposition. bwise.kr The resulting churros-like VF₃ nanocrystals exhibit vacant sites within their structure, which can provide space for mechanical relaxation during the conversion reactions that occur in battery cycling. bwise.kr

Comparison of Bulk and Nanostructured VF₃ Synthesis

| Synthesis Method | Typical Temperature | Product Morphology | Key Advantage |

|---|---|---|---|

| High-Temperature Solid-State | >600°C | Bulk Crystalline | High Purity |

| Solution-Phase | Room Temperature | Nanocrystals | Control over size and shape |

This table is interactive. Users can sort and filter the data.

Hydrothermal and Solvothermal Approaches for VF3 Chain Structures

Hydrothermal and solvothermal syntheses are powerful methods for crystallizing materials from high-temperature aqueous or non-aqueous solutions, respectively, under high vapor pressure. These techniques are particularly effective for producing novel inorganic-organic hybrid materials, including those with specific structural motifs like one-dimensional (1D) chains. In the context of vanadium(III) fluoride, these methods have been instrumental in creating new compounds with distinct chain-like architectures.

An exploratory study into the hydrothermal chemistry of vanadium in hydrofluoric acid (HF) solutions has yielded several new vanadium(III) fluorides with chain structures. acs.org By employing organic templates, also known as structure-directing agents (SDAs), researchers have been able to synthesize a variety of crystal architectures. acs.org The organic species influence the formation of the resulting inorganic framework, leading to diverse structural outcomes. acs.org

For instance, different organic templates have led to the formation of distinct VF3-based chain structures. The use of specific ammonium and organic cations has resulted in compounds featuring infinite chains of corner-sharing VF6 octahedra. These chains can exhibit different linkages, such as cis or trans corner-sharing, depending on the template used. acs.orgacs.org

A summary of representative hydrothermally synthesized vanadium(III) fluoride chain structures is presented below.

| Compound | Structural Feature | Linkage Type |

| [NH4]2[VF5] | Infinite chains of VF4F2/2 octahedra | Trans corner-sharing |

| [C2N2H10][VF5] | Infinite chains of VF4F2/2 octahedra | Trans corner-sharing |

| [C4N2H6][VF5]·H2O | Infinite chains of [VF4F2/2]∞ | Cis corner-sharing |

| [C10N2H8][VF3] | Infinite chains of [VF2F2/2]∞ bridged into sheets | Trans corner-sharing |

This table presents examples of vanadium (III) fluoride chain structures synthesized hydrothermally, highlighting the role of the organic template in directing the final architecture. acs.orgacs.org

The factors that determine the final product in hydrothermal reactions are often complex and subtle. acs.org The choice of organic template, temperature, pressure, and reaction time all play crucial roles in directing the synthesis towards a specific structure. mdpi.com While much of the work in this area has focused on vanadium oxyfluorides, the principles are applicable to the synthesis of pure fluoride compounds like this compound. acs.org Solvothermal methods, which use non-aqueous solvents, similarly allow for the synthesis of materials that are not accessible through traditional solid-state reactions, including various one-dimensional structures. figshare.com

Single Crystal Growth of VF3 and Related Fluorides

The growth of large, high-quality single crystals is essential for the detailed characterization of the intrinsic physical properties of a material. For this compound and related metal fluorides, several high-temperature solution growth techniques are employed, including the flux method and the Bridgman-Stockbarger method.

The flux method is a crystal growth technique where a solvent, known as a flux, is used to dissolve the components of the desired crystal at high temperatures. wikipedia.orgfrontiersin.org The flux effectively lowers the melting point of the solute, allowing crystal growth to occur at temperatures well below the melting point of the pure material. frontiersin.org This is particularly advantageous for materials like VF3 that have high melting points or decompose before melting. The process involves heating the starting materials and the flux until a homogeneous solution is formed, followed by slow cooling to induce nucleation and crystal growth. aps.org A key advantage is the ability to produce high-quality, strain-free crystals. The choice of flux is critical; it must dissolve the vanadium and fluoride precursors but not react to form undesired byproducts. wikipedia.org After the growth process, the excess flux must be removed, which can be done mechanically or by using a solvent that dissolves the flux but not the grown crystals. wikipedia.org

The Bridgman-Stockbarger method is another widely used technique for growing single crystals from a melt. website-files.comwikipedia.orgalineason.com This method relies on the directional solidification of a molten material. alineason.comresearchgate.net The process involves placing the polycrystalline starting material in a crucible, which is then heated above its melting point in a furnace with a defined temperature gradient. website-files.comcarbolite.com A seed crystal can be used at one end of the crucible to initiate growth with a specific crystallographic orientation. wikipedia.orgalineason.com The crucible is then slowly moved from the hot zone to the cold zone of the furnace, causing the melt to solidify progressively from the seed crystal outwards. wikipedia.orgalineason.com The Stockbarger modification of the Bridgman technique introduces a baffle between the hot and cold zones to create a more controlled and sharper temperature gradient at the solid-liquid interface, which is crucial for growing high-quality crystals. website-files.comwikipedia.org This method is capable of producing large single-crystal ingots, or boules. wikipedia.org

| Growth Technique | Principle | Key Parameters | Advantages |

| Flux Method | Dissolution of starting materials in a molten solvent (flux) followed by slow cooling to precipitate single crystals. wikipedia.orgfrontiersin.org | Flux composition, temperature profile (soaking temperature, cooling rate). aps.org | Growth below melting point, produces high-quality, strain-free crystals. frontiersin.org |

| Bridgman-Stockbarger | Directional solidification of a molten charge by moving it through a temperature gradient. website-files.comalineason.com | Temperature gradient, translation rate of the crucible. website-files.com | Can produce large single crystals (boules), reliable process. wikipedia.orgcarbolite.com |

This table summarizes two key techniques for growing single crystals of high-melting-point materials like this compound.

Thin Film Deposition Techniques for this compound

The fabrication of high-quality thin films is a cornerstone of modern materials science and technology, enabling the development of advanced electronic and optical devices. For a material like this compound, several high-vacuum deposition techniques can be employed to grow thin films with controlled thickness and crystallinity. These methods are broadly categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).

Pulsed Laser Deposition (PLD) is a versatile PVD technique used for growing a wide variety of materials, including complex oxides. wikipedia.orgsoton.ac.uk In PLD, a high-power pulsed laser is focused onto a target of the material to be deposited (e.g., a pressed VF3 pellet) inside a vacuum chamber. wikipedia.org The intense laser pulse ablates the target material, creating a plasma plume containing atoms, ions, and molecules. wikipedia.orgyoutube.com This plume expands away from the target and deposits onto a heated substrate, forming a thin film. soton.ac.uk A major advantage of PLD is the stoichiometric transfer of material from the target to the substrate, which is crucial for depositing multi-component compounds. soton.ac.uk The deposition can be carried out in a high vacuum or in the presence of a background gas to control the film's properties. wikipedia.org

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursor molecules, which react or decompose on the substrate surface to produce the desired solid film. wikipedia.org For VF3, this would involve volatile vanadium and fluorine-containing precursors. The process parameters, such as substrate temperature, pressure, and precursor flow rates, are carefully controlled to achieve the desired film properties. harvard.edu CVD can produce highly uniform and conformal coatings on complex surfaces. Variations of CVD include Metal-Organic Chemical Vapor Deposition (MOCVD), which uses metal-organic precursors, and Plasma-Enhanced CVD (PECVD), which uses a plasma to lower the required deposition temperature. wikipedia.orgyoutube.com

Molecular Beam Epitaxy (MBE) is a sophisticated PVD technique used to grow high-purity, single-crystal thin films (epitaxy) with atomic-layer precision. wikipedia.orgcadence.com The process takes place in an ultra-high vacuum (UHV) environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org Thermal beams of atoms or molecules are generated from effusion cells and directed onto a heated, crystalline substrate. cadence.comnffa.eu The very slow deposition rate (typically less than one monolayer per second) allows the atoms to arrange themselves into a crystalline lattice that mimics the substrate's structure. wikipedia.orgnffa.eu The UHV environment ensures the highest achievable purity of the grown films. wikipedia.org While widely used for semiconductors, MBE can be adapted for the growth of other materials, including fluorides, provided suitable volatile sources are available. wikipedia.orgsvta.com

| Deposition Technique | Category | Working Principle | Key Features |

| Pulsed Laser Deposition (PLD) | PVD | A pulsed laser ablates a target, creating a plasma plume that deposits on a substrate. wikipedia.org | Stoichiometric transfer, versatile for complex materials. soton.ac.uk |

| Chemical Vapor Deposition (CVD) | CVD | Volatile precursors react/decompose on a heated substrate to form a solid film. wikipedia.org | Produces uniform and conformal films, scalable. |

| Molecular Beam Epitaxy (MBE) | PVD | Atomic/molecular beams impinge on a heated substrate in UHV, leading to epitaxial growth. wikipedia.orgcadence.com | Atomic-layer control, high purity, single-crystal films. nffa.eu |

This table provides a comparative overview of advanced thin film deposition techniques applicable to the synthesis of this compound films.

Crystallographic Structure and Polymorphism of Vanadium Trifluoride

Temperature-Dependent Structural Changes

The thermal expansion of vanadium trifluoride is a key property that has been investigated through theoretical calculations, revealing different behaviors for its polymorphic forms. Many metal trifluorides with the VF₃-type rhombohedral structure exhibit a large positive coefficient of thermal expansion (CTE) because heating causes the structure to "unfold" towards the more symmetric cubic form. aip.org

First-principles calculations based on density functional theory (DFT) have been employed to predict the thermal expansion properties of both cubic and hexagonal VF₃. For the hexagonal polymorph, VF₃ is predicted to exhibit negative thermal expansion (NTE) over a broad temperature range from 0 to 380 K. researchgate.net The minimum CTE is calculated to be approximately -4.68 × 10⁻⁶ K⁻¹ at a temperature of 120 K. researchgate.net

For the cubic ReO₃-type VF₃, DFT calculations within the quasi-harmonic approximation also predict NTE behavior at low temperatures. rsc.orgrsc.org This cubic phase is predicted to display NTE below 200 K, with a minimum CTE of about -6.4 × 10⁻⁶ K⁻¹ at 80 K. rsc.orgrsc.org The study of such materials is significant for developing components with controlled thermal expansion for use in precision devices. osti.govresearchgate.net

Table 1: Predicted Thermal Expansion Coefficients for VF₃ Polymorphs This table is interactive. Click on headers to sort.

| Polymorph | Temperature Range of NTE (K) | Minimum CTE (K⁻¹) | Temperature at Minimum CTE (K) | Source |

|---|---|---|---|---|

| Hexagonal | 0 - 380 | ~ -4.68 x 10⁻⁶ | 120 | researchgate.net |

The phenomenon of negative thermal expansion (NTE) in both cubic and hexagonal this compound is attributed to a common underlying mechanism related to the vibrational modes of the fluorine atoms. researchgate.netrsc.org This mechanism is often observed in framework structures, where the material contracts upon heating due to specific low-frequency phonon modes. researchgate.netaps.org

In VF₃, the NTE is primarily driven by the anisotropic vibration of the fluorine atoms that bridge the vanadium centers (V-F-V). rsc.orgrsc.org The amplitude of the transverse vibrations of the F atoms, which are perpendicular to the V-F-V bond axis, is significantly larger than the amplitude of the vibrations along the bond axis. rsc.orgrsc.org As the temperature increases, these strong transverse vibrations pull the vanadium atoms closer together, leading to a contraction of the unit cell volume. This is often described within the framework of the "rigid unit model" (RUM), where polyhedra (in this case, VF₆ octahedra) are considered rigid and can rock or rotate relative to each other, driven by the transverse motion of the linking atoms. aip.orgrsc.org

The occurrence of NTE is linked to negative Grüneisen parameters for specific phonon modes. researchgate.netrsc.org The Grüneisen parameter relates the change in vibrational frequency to a change in volume. A negative parameter indicates that the frequency of a mode decreases as the volume decreases, which is a key ingredient for NTE. For cubic VF₃, the NTE is dominated by prominently negative Grüneisen parameters at the M and R points of the Brillouin zone. rsc.org Similarly, for hexagonal VF₃, the NTE mechanism is ascribed to F atom vibrations that have large atomic displacement parameters and dominate the negative Grüneisen parameters. researchgate.net

Defect Chemistry and Non-Stoichiometry in VF₃ Systems

While specific experimental studies on defect concentrations in pure VF₃ are not widely reported, insights can be drawn from related vanadium fluoride (B91410) and oxide-fluoride systems. In these materials, both cationic and anionic disorder are known to have profound effects on the crystal structure and properties. nih.govacs.orgresearchgate.net For instance, in some sodium vanadium oxide-fluoride compounds, disorder is observed where vanadium cations are displaced along bonds to specific anions, indicating mixed occupancy or disorder at the anion site (anionic disorder). nih.govacs.orgresearchgate.net This type of disorder, where oxide (O²⁻) and fluoride (F⁻) ions might share a crystallographic site, can cause local distortions in the coordination polyhedra. acs.orgresearchgate.net

Similarly, cationic disorder can occur, especially in mixed-valence systems. If V³⁺ ions in VF₃ were partially oxidized to V⁴⁺ or reduced to V²⁺, vacancies or interstitial ions would be required to maintain charge balance, leading to a non-stoichiometric compound (VF₃₋ₓ or VF₃₊ₓ). This non-stoichiometry introduces defects that can significantly alter the lattice parameters and the stability of different polymorphs. researchgate.netruiacollege.edu In complex vanadium fluorides, disorder in cation positions is a known phenomenon. mdpi.comresearchgate.net For example, in NaVF₃-related superlattices, defects, vacancies, and disorder due to the mixed occupancy of Na⁺ and V³⁺ sites are observed, and these imperfections are thought to provide available sites for ion migration. acs.org Therefore, in VF₃ systems, any deviation from ideal stoichiometry would likely result in the formation of vacancy or interstitial defects on both cation and anion sublattices, influencing its structural and electronic properties.

Electronic Structure and Chemical Bonding in Vanadium Trifluoride

Electronic Band Structure Calculations

Theoretical calculations are essential for determining the electronic band structure of VF₃. These models predict how electrons behave within the crystal lattice, forming the basis for understanding its conductivity and optical properties.

Density Functional Theory (DFT) serves as a fundamental computational framework for investigating the properties of V-F compounds. rsc.org Specifically, the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional has been shown to be applicable and effective for structural optimizations and property calculations within the V-F system. rsc.org While standard DFT methods are robust, more advanced approaches like hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often employed to refine the calculation of electronic properties in related vanadium compounds. researchgate.netacs.org For instance, the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential is another method used to improve band gap calculations in complex fluoride (B91410) materials. researchgate.netresearchgate.net

Theoretical studies confirm that Vanadium Trifluoride is a semiconductor, a property attributed to its closed-shell electronic configuration under ambient pressure. rsc.org DFT calculations performed using a GGA functional predict a band gap of 1.636 eV for the trigonal R-3c crystal structure of VF₃. materialsproject.org It is a well-established tendency for standard GGA functionals to underestimate band gap values, sometimes by as much as 40-50%, meaning the actual experimental band gap is likely higher. materialsproject.org

Table 1: Calculated Electronic Properties of this compound (VF₃) Data sourced from the Materials Project database. materialsproject.org

| Property | Calculated Value | Computational Method/Functional |

|---|---|---|

| Band Gap | 1.636 eV | GGA |

| Crystal System | Trigonal | GGA |

| Space Group | R-3c | GGA |

| Formation Energy / Atom | -3.240 eV | GGA |

The Density of States (DoS) analysis provides a detailed picture of the electronic structure by showing the number of available electronic states at each energy level. For VF₃, the DoS is characterized by contributions primarily from the Vanadium 3d orbitals and the Fluorine 2p orbitals. rsc.orgmaterialsproject.orgtku.edu.tw The partial density of states (PDOS) reveals that the valence band maximum (the top of the highest filled energy levels) is mainly composed of F 2p orbitals, while the conduction band minimum (the bottom of the lowest empty energy levels) is dominated by V 3d orbitals. materialsproject.org This distribution is characteristic of many transition metal fluorides and is central to their electronic and optical properties.

Orbital Contributions and Electron Localization

The specific arrangement and interaction of atomic orbitals, particularly the d-orbitals of the vanadium ion, are key to the material's properties.

In the this compound crystal structure, each Vanadium (V³⁺) ion is in an octahedral coordination environment, surrounded by six fluoride ions. webelements.com According to Crystal Field Theory (CFT), this octahedral arrangement lifts the degeneracy of the five d-orbitals. libretexts.orgbyjus.comwikipedia.org The orbitals are split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (composed of the dxy, dxz, and dyz orbitals) and a higher-energy, doubly degenerate set called eg (composed of the dx²-y² and dz² orbitals). libretexts.orglibretexts.org

The V³⁺ ion has a d² electronic configuration, meaning it has two electrons in its d-shell. Following Hund's rule and the principles of CFT, these two electrons will occupy the lowest available energy levels, which are the t₂g orbitals. This (t₂g)²(eg)⁰ configuration, with a filled lower set of orbitals and an empty higher set separated by the crystal field splitting energy, is responsible for the semiconducting nature of VF₃.

The Electron Localization Function (ELF) is a powerful computational tool used to visualize and analyze chemical bonding in molecules and solids. rsc.org ELF analysis has been applied to V-F compounds to provide a detailed map of electron pair probability. rsc.org This method helps to distinguish between different types of chemical bonds (such as covalent and ionic) and to identify the regions of space occupied by non-bonding electron pairs. rsc.org Studies on vanadium fluorides use ELF to confirm the nature of the interactions between vanadium and fluorine atoms, offering deeper insight into the bonding characteristics that govern the material's structure and stability. rsc.org

Charge Transfer Phenomena in this compound

Charge transfer phenomena are fundamental to understanding the electronic structure and chemical bonding in this compound (VF₃). These processes involve the movement of electron density between atomic centers, significantly influencing the material's physical and chemical properties.

Inter-Atomic Charge Distribution and Redistribution

The distribution of electronic charge in this compound is characterized by a significant transfer of electrons from the vanadium atom to the highly electronegative fluorine atoms. This charge transfer results in a highly ionic bond, though with covalent contributions. Theoretical calculations on related vanadium trihalides, such as Vanadium Trichloride (VCl₃), provide insight into this distribution. In VCl₃, the charge on the vanadium atom is calculated to be +1.992e, indicating a transfer of approximately 0.664e to each chlorine atom researchgate.net. A similar, if not greater, charge transfer is expected in VF₃ due to the higher electronegativity of fluorine compared to chlorine.

This charge distribution is not static and can be redistributed under certain conditions. For instance, in the context of its use as an anode material in lithium-ion batteries, the process of lithiation involves a conversion reaction where charge is transferred and the local electronic structure is significantly altered jecst.orgjecst.org. The process involves the cleavage of the V-F bonds and the formation of vanadium metal, representing a complete charge redistribution jecst.org. The initial charge distribution creates a material with a high bond dissociation energy, which influences its electrochemical activity jecst.orgjecst.org.

Furthermore, the concept of the Laplacian of the charge density helps visualize the regions of charge concentration. In VCl₃, the vanadium atom does not possess a fourth or valence shell of charge concentration in the traditional sense; instead, its inner shell charge concentration is significantly polarized researchgate.net. This polarization is a direct consequence of the charge transfer to the ligand atoms.

Table 1: Calculated Atomic Charges in Vanadium Trihalides

Compound Atom Calculated Charge (e) Reference Vanadium Trichloride (VCl₃) Vanadium (V) +1.992 mdpi.com Vanadium Trichloride (VCl₃) Chlorine (Cl) -0.664 mdpi.com

Note: Data for VF₃ is inferred from the closely related VCl₃ compound.

Spectroscopic Signatures of Charge Transfer States

Various spectroscopic techniques are employed to probe and identify the charge transfer states in this compound and related vanadium compounds. These methods provide direct experimental evidence of ligand-to-metal charge transfer (LMCT) and other electronic transitions.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for investigating the electronic structure and oxidation states of elements. Studies using Al Kα and Cu Kα1 excited XPS on VF₃ powders have been conducted to measure bulk and surface properties researchgate.net. Shifts in core-level binding energies can indicate charge transfer effects. For example, in vanadium phthalocyanine (B1677752) (VPc) on a silver surface, a shift in the V 2p₃/₂ line to a lower binding energy is attributed primarily to a charge transfer from the substrate to the vanadium center in the initial state ims.ac.jp.

X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS): These techniques are particularly sensitive to the unoccupied electronic states and the nature of chemical bonding. V 2p XAS and subsequent 2p -> 3d -> 2p Resonant X-ray Emission Spectra (RXES) have been measured for VF₃ researchgate.net. The spectra reveal features that are analyzed using cluster models to understand the electronic structure, including charge transfer effects researchgate.net. In compounds with high formal oxidation states, the energy for ligand-to-cation charge transfer can become small, leading to significant covalence, a phenomenon that can be studied with RIXS researchgate.net. In other systems, like cobalt-vanadium polyoxometalates, RIXS has revealed specific cobalt-to-vanadium charge transfer bands rsc.org.

UV-Visible (UV-Vis) Spectroscopy: In many vanadium complexes, intense absorption bands in the UV-Vis spectrum are assigned to LMCT transitions. For instance, in certain d⁰ oxovanadium complexes, bands in the 475-800 nm range are attributed to LMCT from phenolate (B1203915) oxygens to the empty d orbitals of vanadium tubitak.gov.tr. Similarly, in a pseudo-octahedral vanadium(III) complex, transitions observed in the absorption spectrum were identified as having major Cl → V ³LMCT character nih.gov.

Table 2: Spectroscopic Techniques for Observing Charge Transfer in Vanadium Compounds

Spectroscopic Technique Observation in Vanadium Compounds Reference X-ray Photoelectron Spectroscopy (XPS) Measures core-level binding energies to probe oxidation state and charge transfer effects. [2, 5] X-ray Absorption Spectroscopy (XAS) Probes the unoccupied electronic states and is sensitive to charge transfer. [7, 22] Resonant Inelastic X-ray Scattering (RIXS) / Resonant X-ray Emission Spectroscopy (RXES) Provides detailed information on electronic excitations, including charge transfer bands. [7, 22] UV-Visible (UV-Vis) Spectroscopy Identifies Ligand-to-Metal Charge Transfer (LMCT) bands. [15, 20]

Influence of Surface Interactions on Charge Transfer

Surface interactions play a critical role in modulating the charge transfer characteristics of this compound. The surface of the material is the primary interface for chemical reactions and physical phenomena, and its state can significantly influence electronic properties.

The presence of surface contaminants or ligands can impede charge transfer processes. For example, in the application of VF₃ nanocrystals as anode materials, surface ligands like oleic acids can hinder the access of the electrolyte bwise.kr. The removal of these ligands to create a clean surface is crucial for efficient charging and discharging, as it facilitates the charge transfer associated with the conversion reaction jecst.orgbwise.kr.

Interactions with substrates or adsorbates can also induce charge transfer. A partial electron charge transfer was observed from a silver (Ag) surface to the vanadium center in a monolayer of vanadium phthalocyanine (VPc) researchgate.netims.ac.jp. This charge transfer from the substrate to the molecule is a key finding, altering the electronic and magnetic properties of the interfacial layer ims.ac.jp. The magnitude of this charge transfer is dependent on the specific combination of the molecule and the metal substrate ims.ac.jp.

In the context of battery applications, the interface between the VF₃ electrode and the electrolyte is where charge transfer reactions occur. The resistance to this charge transfer (RCT) is a key parameter monitored by electrochemical impedance spectroscopy jecst.org. Surface modifications are a known strategy to influence this interfacial charge transfer. Two key factors that dictate the electrochemical performance of electrode materials are the ability of charge transfer on the surface and the diffusion of ions within the material mdpi.com. Modifying the surface can enhance electronic conductivity and provide more active sites, thereby improving charge transfer kinetics mdpi.commdpi.com.

Magnetic Phenomena and Spin Lattice Interactions of Vanadium Trifluoride

Magnetic Ordering Transitions in VF₃

Vanadium trifluoride undergoes distinct phase transitions as the temperature is lowered, characterized by changes in both its magnetic and crystal structures. These transitions are driven by the ordering of electron spins and orbitals.

At sufficiently low temperatures, VF₃ transitions from a paramagnetic state to a magnetically ordered state. It establishes a long-range antiferromagnetic (AFM) order at a Néel temperature (Tₙ) of approximately 19 K. researchgate.netiucr.org This magnetic ordering is a cooperative phenomenon where the magnetic moments of adjacent V³⁺ ions align in an antiparallel fashion. The resulting magnetic structure involves magnetic moments that alternate their alignment within the crystallographic ab-plane. researchgate.netiucr.org The presence of strong antiferromagnetic interactions is also suggested by studies on similar vanadium halides, such as VCl₃, which shows a negative Weiss temperature indicative of such interactions. mdpi.com

Prior to the onset of magnetic ordering, VF₃ exhibits a structural phase transition driven by the ordering of its electron orbitals. researchgate.netiucr.org Research has provided the first evidence for a first-order phase transition that occurs below a temperature of 105-110 K. researchgate.netiucr.org This transition is a result of the ordering of the t₂g orbitals of the V³⁺ ions. researchgate.netiucr.org The V³⁺ ion has a 3d² electron configuration, and in an octahedral crystal field, these electrons occupy the t₂g orbitals, which are degenerate. jetpletters.ruarxiv.org This degeneracy can be lifted by a structural distortion, a phenomenon known as the Jahn-Teller effect, leading to an ordered state of the orbitals. arxiv.org In VF₃, this orbital ordering transition involves a reduction of the crystal symmetry from a rhombohedral (R-3c) space group to a monoclinic (C2/c) space group. researchgate.netiucr.org Such orbital ordering phenomena are critical in transition metal compounds as they can dictate the resulting magnetic and electronic properties. jetpletters.ruutexas.edu

| Transition Type | Transition Temperature (K) | Description |

|---|---|---|

| Orbital Ordering (First-Order) | 105-110 K | Driven by the ordering of t₂g orbitals, causing a structural change from rhombohedral (R-3c) to monoclinic (C2/c). researchgate.netiucr.org |

| Antiferromagnetic Ordering | ~19 K (Tₙ) | Onset of long-range antiferromagnetic order. researchgate.netiucr.org |

Magnetic Moment Characterization

The magnetic moment of VF₃ originates from the V³⁺ ion, which has a 3d² electron configuration. According to Hund's rules, this configuration results in two unpaired electrons, giving a spin state of S=1. wikipedia.orgmdpi.com The theoretical spin-only magnetic moment for an S=1 ion is approximately 2.82 μB. mdpi.com Experimental measurements on related vanadium(III) compounds are in close agreement with this value; for instance, VCl₃ has a measured effective moment of 2.85 μB. mdpi.com In some organically-templated vanadium(III) fluoride (B91410) systems with S=1 spins, a reduced effective moment of 2.45 μB has been observed, which is attributed to a g-factor of 1.73, a significant deviation from the free-electron value of ~2. arxiv.org The characterization of the magnetic moment confirms the presence of the two unpaired electrons as expected for the V³⁺ cation. wikipedia.org

Theoretical Modeling of Magnetic Interactions

To develop a deeper understanding of the magnetic behavior of VF₃, theoretical models are employed. These models aim to describe the interactions between the magnetic ions and predict the stable magnetic arrangements.

The magnetic interactions in a material like VF₃ can be described by a spin Hamiltonian. This mathematical construct models the energies of the different spin states and includes terms for various interactions. A common form is the Heisenberg model, which describes the exchange interaction between neighboring spins (Ĥ = −2J S ᵢ·S ⱼ), where J is the exchange coupling constant. acs.org The spin Hamiltonian can be parameterized using data from experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. core.ac.ukacs.orgdiva-portal.org These parameters include g-factors (which relate the magnetic moment to the angular momentum) and hyperfine coupling constants (which describe the interaction between the electron spin and the nuclear spin). acs.orgdiva-portal.orgjetir.org For example, studies on V⁴⁺ (3d¹) ions in fluoride and chloride environments have yielded detailed parameter sets, such as g-factors (g∥ and g⊥) and hyperfine constants (A∥ and A⊥), which describe the anisotropy of the magnetic properties. acs.orgdiva-portal.org While specific parameters for solid-state VF₃ are complex to determine, the general framework allows for a quantitative description of its magnetic energy landscape.

| Parameter | Description | Example Value (V⁴⁺ in Cs₂NaInCl₆) acs.orgdiva-portal.org |

|---|---|---|

| g∥ | g-factor parallel to the principal axis of symmetry | 1.945 |

| g⊥ | g-factor perpendicular to the principal axis of symmetry | 1.973 |

| A∥ | Hyperfine coupling constant parallel to the principal axis | 504 MHz |

| A⊥ | Hyperfine coupling constant perpendicular to the principal axis | 180 MHz |

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the magnetic ground state of materials. aip.org This computational approach involves calculating the total energies of various possible magnetic configurations (e.g., ferromagnetic, different types of antiferromagnetic arrangements). aip.orgnih.gov The configuration with the lowest calculated energy is predicted to be the magnetic ground state. arxiv.org This methodology has been successfully applied to materials similar to VF₃, such as other transition metal trihalides. nih.govresearchgate.net For instance, DFT calculations can determine the exchange integral (J) and magnetic anisotropy energy, which are crucial for understanding the magnetic ordering and transition temperature. aip.org For complex systems, these computational methods can explore a wide range of non-collinear magnetic orderings to identify the true ground state, which might be a complex arrangement like a 120° spin structure often found in frustrated systems. researchgate.netau.dk Advanced techniques, including deep learning, are also being explored to efficiently search for the ground state in complex magnetic systems. nih.gov

Spin-Lattice Coupling Mechanisms in this compound

The interaction between the magnetic spin system and the crystal lattice, known as spin-lattice coupling or magnetoelastic coupling, is a critical aspect of the physical properties of this compound (VF3). This coupling dictates how changes in the lattice, such as vibrations (phonons) or structural distortions, affect the magnetic order and vice versa. In VF3, these interactions are particularly significant due to the compound's structural characteristics and the electronic nature of the vanadium ion.

The primary mechanism for spin-lattice coupling in magnetic materials arises from the dependence of the magnetic exchange interactions on the distance and angles between the magnetic ions. Any distortion in the crystal lattice will modulate these parameters, thereby influencing the magnetic energy of the system. In VF3, which adopts a rhombohedral crystal structure at ambient conditions, the V³⁺ ions are surrounded by an octahedron of fluorine atoms. The superexchange interaction between the vanadium ions, mediated by the fluorine ligands, is highly sensitive to the V-F-V bond angles and V-V distances.

Theoretical studies have shown that the lattice dynamics, described by phonon dispersion curves, play a crucial role in the structural stability of VF3. hpstar.ac.cn Phonons are quantized modes of lattice vibration, and their interaction with the spin system is a key aspect of spin-lattice coupling. The coupling can lead to phenomena such as magnetostriction, where the material changes its shape in response to a magnetic field, and can also influence the spin relaxation processes.

Research on the behavior of VF3 under high pressure provides insight into the interplay between the lattice and electronic degrees of freedom. hpstar.ac.cn First-principles calculations have been employed to determine the phonon dispersion curves at various pressures. These calculations reveal the presence of phonon soft modes, which are low-frequency vibrational modes that can lead to structural instabilities. hpstar.ac.cn The softening of specific phonon modes, particularly at the Γ point of the Brillouin zone, indicates a strong coupling between the lattice and the electronic configuration, which is intrinsically linked to the spin state of the V³⁺ ions. hpstar.ac.cn

The distortion of the VF₆ octahedra under pressure is a direct manifestation of the forces acting on the lattice, which in turn modify the magnetic interactions. hpstar.ac.cn While direct experimental measurements of the spin-lattice coupling constants in VF3 are not extensively documented, the observed pressure-induced amorphization of VF3, driven by the instability of the VF₆ octahedra, underscores the strength of these interactions. hpstar.ac.cn The gradual deformation of the crystal structure towards an amorphous state highlights a continuous response of the lattice to applied stress, which would inherently involve a continuous evolution of the magnetic exchange pathways.

The table below summarizes the calculated phonon frequencies at different pressures for some high-symmetry points in the Brillouin zone, illustrating the pressure-induced changes in the lattice dynamics of VF3.

| Pressure (GPa) | High-Symmetry Point | Phonon Frequency (cm⁻¹) |

| 30 | Γ | > 0 |

| 50 | Γ | > 0 |

| 55 | Γ | Approaching 0 (Softening) |

| 60 | Γ | Imaginary (Instability) |

| 30 | F | > 0 |

| 50 | F | > 0 |

| 55 | F | > 0 |

| 60 | F | Approaching 0 (Softening) |

This table is based on conceptual data from phonon dispersion curve calculations which show softening at the Γ and F points leading to instability. hpstar.ac.cn

The mechanisms of spin-lattice coupling in VF3 can be broadly categorized as:

Modulation of Exchange Interactions: Lattice vibrations dynamically alter the bond lengths and angles that determine the strength of the superexchange interactions between V³⁺ ions. This is considered the most significant contribution to spin-lattice coupling.

Crystal Field Effects: The vibrations of the surrounding fluorine ligands modulate the crystal electric field experienced by the V³⁺ ions. This can influence the single-ion magnetic anisotropy and the orbital ordering, which are coupled to the spin state.

Phonon-Magnon Interactions: In a magnetically ordered state, the collective spin excitations (magnons) can interact and scatter with phonons. This interaction provides a pathway for energy exchange between the spin and lattice subsystems and is a crucial factor in determining the thermal conductivity and spin relaxation rates.

Advanced Spectroscopic Characterization of Vanadium Trifluoride

X-ray Diffraction (XRD) and Synchrotron Studies

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. For vanadium trifluoride, both powder and single-crystal XRD, including studies under high pressure using synchrotron radiation, have been instrumental in refining its structural parameters and understanding its response to compression.

This compound crystallizes in a rhombohedral structure with the space group R-3c. researchgate.net This structure is adopted by many other metal trifluorides (MF₃, where M = Al, Cr, Fe, Ga, Ti), making VF₃ a prototypical compound for this class of materials. researchgate.net In this arrangement, the vanadium ion is octahedrally coordinated to six fluorine atoms. These VF₆ octahedra are linked at their corners.

Detailed structural refinements have been performed using both powder and single-crystal X-ray diffraction data. For instance, single-crystal X-ray analysis of mer-triammine trifluorido vanadium(III), a related compound, was carried out at low temperatures to precisely determine its molecular geometry. nih.gov Similarly, studies on vanadium oxide fluoride (B91410) compounds have utilized single-crystal XRD to solve and refine their complex structures, often revealing disorder in anion sites and mixed valence states for vanadium. nih.govmdpi.com The refinement of such structures is often accomplished using full-matrix least-squares techniques with software packages like SHELXS, SHELXL, and WinGX. psu.edu Rietveld refinement of powder XRD data is another powerful method used to confirm the crystal structure and phase purity of synthesized vanadium fluoride materials. researchgate.net

A summary of crystallographic data for a related vanadium fluoride compound is presented in Table 1.

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | Li₃VOF₅ | mdpi.com |

| Formula weight | 182.82 | mdpi.com |

| Temperature | 293(2) K | mdpi.com |

| Wavelength | 0.71073 Å | mdpi.com |

| Crystal system | Orthorhombic | mdpi.com |

| Space group | Pna2₁ | mdpi.com |

| Unit cell dimensions | a = 5.1173(2) Å, b = 8.612(3) Å, c = 9.346(3) Å | mdpi.com |

| Volume | 411.53(3) ų | mdpi.com |

| Z | 4 | mdpi.com |

The behavior of this compound and its isostructural analogues under high pressure has been a subject of significant research, often employing in-situ high-pressure X-ray diffraction with synchrotron radiation. researchgate.netiphy.ac.cn These studies reveal the compression mechanism and potential phase transitions.

For VF₃-type compounds like FeF₃ and GaF₃, high-pressure energy-dispersive XRD studies have shown a highly anisotropic compression mechanism. researchgate.net The primary volume reduction is achieved through the coupled rotation of the MF₆ octahedra around the c-axis, which leads to a significant shortening of the a-axis while the c-axis shows little pressure dependence. researchgate.net This behavior is a common feature for structures with corner-shared polyhedra.

High-pressure XRD investigations on TiF₃ and FeF₃, which share the VF₃-type structure, have been performed up to several gigapascals (GPa). researchgate.net These compounds exhibit high compressibility and strong anisotropic behavior, with the hexagonal 'a' lattice parameter shortening and the 'c' parameter elongating under pressure. researchgate.net These changes are associated with distortions of the metal-fluoride coordination octahedra. The structural evolution of VF₃-type FeF₃ has been studied up to 62.0 GPa, demonstrating its stability up to 50 GPa. researchgate.netresearchgate.net Below 10 GPa, the volume reduction is dominated by the rotation of the FeF₆ octahedra. researchgate.net

The development of in-situ XRD techniques coupled with laser-driven dynamic compression allows for the determination of crystal structures under extreme conditions, providing valuable data for materials like iron at pressures relevant to planetary cores. mdpi.com Similar techniques can be applied to study the behavior of robust materials like this compound at extreme pressures and temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the local chemical environment, bonding, and symmetry of a material, providing complementary information to XRD.

Raman spectroscopy is a powerful tool for studying the structural phase transitions and phononic properties of materials as a function of temperature and pressure. While specific temperature and pressure-dependent Raman studies on pure VF₃ are not widely reported in the provided results, the behavior of related vanadium compounds offers significant insights.

Temperature-dependent Raman studies on vanadium dioxide (VO₂), for example, clearly show spectral changes associated with its insulator-to-metal transition. nih.govresearchgate.netrsc.org Specific phonon modes, such as the ωₒ phonon mode in VO₂, exhibit a blue-shift that is used to distinguish between different structural phases (M1, M2, and T). nih.gov Similarly, temperature-dependent Raman studies on vanadium ditelluride (VTe₂) have revealed remarkable changes in Raman modes around 413 K, indicating a structural phase transition. semanticscholar.orgrsc.org

Pressure-dependent Raman spectroscopy on various fluorides, such as MgF₂, CaF₂, and BaF₂, has been used to investigate phase transitions and the vibrational properties of different high-pressure polymorphs. acs.org The Raman shifts of specific modes typically show a monotonic increase with pressure, and the appearance of new peaks signifies a phase transition. acs.org For gaseous tantalum pentafluoride (TaF₅), the temperature and pressure dependence of Raman intensities has been used to study the equilibrium between monomeric and dimeric species. researchgate.net These examples highlight the utility of variable temperature and pressure Raman spectroscopy in understanding the structural dynamics of fluoride compounds.

Table 2: Representative Raman Modes in Vanadium-based Compounds Note: This table provides examples from related vanadium compounds to illustrate the type of data obtained from Raman spectroscopy.

| Compound | Condition | Raman Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| VO₂ (Monoclinic) | Room Temperature | 194, 224, 305, 616 | Ag and Ag + Bg modes | researchgate.net |

| VTe₂ | Room Temperature | ~120, ~140, ~210 | Phonon modes | semanticscholar.orgrsc.org |

| VO₂/MgF₂ (110) | 25 °C | 197 (V-V), 618 (V-O) | Vibrational modes | rsc.org |

FTIR spectroscopy measures the absorption of infrared radiation by a material, providing information about its functional groups and molecular structure. It is particularly useful for identifying the types of chemical bonds present.

In the context of vanadium fluorides and oxyfluorides, FTIR spectroscopy has been used to characterize the bonding environment. For example, in studies of vanadium oxide fluoride-graphite intercalation compounds, FTIR was employed to determine the chemical interactions between carbon, fluorine, vanadium, and oxygen. psu.edu The spectra of such compounds reveal bands corresponding to V=O and V-O-V stretching vibrations.

FTIR studies on vanadium-doped borate (B1201080) glasses have identified vibrational modes associated with different structural units. sci-hub.se While these are amorphous systems, the data provides insight into the vibrational characteristics of vanadium in a fluoride-containing environment. The technique has also been used to study the surface dissolution of vanadium-bearing minerals, where it helped to show that fluoride ions can destroy the Al-O tetrahedral structure. mdpi.com In synthetic studies of vanadium oxide fluoride complexes, the absence of O-H stretching bands in the FTIR spectra can confirm the absence of water molecules in the final structure. acs.org

Phonon dispersion analysis, which describes the relationship between the frequency and wavevector of lattice vibrations, is crucial for understanding the thermal and mechanical properties of a material. These relationships can be determined experimentally using techniques like inelastic X-ray or neutron scattering, and computationally through methods like density functional perturbation theory (DFPT).

Experimental studies on elemental vanadium have determined its phonon dispersion curves using thermal diffuse scattering of X-rays and inelastic neutron scattering. aps.orgosti.gov These studies have provided detailed information about the phonon frequencies along principal symmetry directions. A Born-von Kármán model with seven-neighbor forces was found to adequately fit the experimental dispersion curves for vanadium. aps.org

First-principles calculations have been extensively used to compute the phonon dispersion of vanadium and its compounds. researchgate.net For instance, phonon dispersion calculations for bcc Vanadium have shown good agreement with experimental data. researchgate.net The absence of imaginary frequencies in the calculated phonon spectra indicates the dynamical stability of the structure. mdpi.com Phonon dispersion analysis has also been applied to more complex systems like vanadium-containing MXenes and half-Heusler alloys to confirm their stability and to understand their electron-phonon coupling, which is essential for properties like superconductivity. mdpi.com Theoretical models have also been developed to understand phonon confinement and splitting in nanostructured vanadium oxides based on their Raman spectra. csir.co.za

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Core-Level and Valence Band Spectroscopy (e.g., V 1s-KLL Auger parameters)

XPS analysis of this compound provides detailed information about its electronic structure through the examination of core-level and valence band spectra. Studies using Al Kα (hν = 1486.6 eV) radiation have shown that powder samples of VF₃ are often surface contaminated. capes.gov.brosti.gov However, using a higher energy Cu Kα₁ (hν = 8047.8 eV) excitation source allows for a greater sampling depth, enabling the measurement of bulk properties. capes.gov.brosti.gov

The core-level spectra are crucial for identifying the oxidation state of vanadium. For instance, the V 2p₃/₂ peak for V³⁺ in a vanadium fluoride compound has been observed at a binding energy of 518.5 eV. rsc.org Analysis of both core-level and valence band photoemission spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to demonstrate the Mott-Hubbard insulating nature of similar vanadium trihalides. arxiv.org

A key parameter derived from XPS is the Auger parameter, which is independent of sample charging and provides insights into the chemical environment and screening effects. For VF₃, the V 1s – KL₂L₃ Auger parameter has been measured. capes.gov.brosti.gov The Auger parameter for VF₃, relative to vanadium metal, falls within the range expected for metal fluorides, which is indicative of non-local final state core-hole screening. capes.gov.brosti.gov This contrasts with a compound like V₂O₃, whose Auger parameter is much closer to that of V metal. capes.gov.br

Table 1: XPS Core-Level and Auger Parameter Data for Vanadium Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Core Level | Binding Energy (eV) | Auger Parameter (α') | Source(s) |

|---|---|---|---|---|

| VF₃ | V 2p₃/₂ | ~518.5 | Not specified | rsc.org |

| VF₃ | V 1s | Not specified | Measured | capes.gov.brosti.gov |

| V₂O₃ | V 2p₃/₂ | Not specified | Closer to V metal | capes.gov.brresearchgate.net |

| V₂O₅ | V 2p₃/₂ | Not specified | Similar to VF₃ | capes.gov.brresearchgate.net |

| Sc Metal | Sc 2p₃/₂ | 398.45 | Not specified | surfacesciencewestern.com |

| Sc₂O₃ | Sc 2p₃/₂ | 401.7 | Not specified | surfacesciencewestern.com |

Surface Chemical State Analysis

XPS is a powerful tool for analyzing the surface chemistry of materials. researchgate.net For first-row transition metals like vanadium, this analysis can be complex due to factors like peak asymmetries and complex multiplet splitting. surfacesciencewestern.com Studies have confirmed that VF₃ powder samples are susceptible to surface contamination, which is readily detected by surface-sensitive XPS measurements using Al Kα radiation. capes.gov.brosti.gov

The presence of fluoride ions can significantly influence the surface chemistry of vanadium-containing materials. For example, in vanadium-bearing minerals, adsorbed fluoride ions can promote the dissolution of surface cations by destroying structures like the Al-O tetrahedron, leading to the release of vanadium and aluminum atoms. mdpi.com While this specific study was on a mineral, the fundamental interaction is relevant to understanding the surface reactivity and stability of VF₃, especially in the presence of moisture or other reactants. The analysis of the O 1s and V 2p core level peaks is essential in such studies to identify the various surface species, including oxides and hydroxides that may form. rsc.orgresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. rsc.org XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). taylorandfrancis.com

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Coordination

The XANES region of the spectrum is highly sensitive to the formal oxidation state and coordination geometry of the absorbing atom. xrayabsorption.orgwikipedia.org The energy of the absorption edge shifts to higher values as the oxidation state of the atom increases, by as much as 5 eV per unit change in oxidation state. xrayabsorption.orguu.nl

For vanadium compounds, V K-edge XANES is a powerful tool for speciation. researchgate.nettaylorandfrancis.com The pre-edge feature, which arises from 1s to 3d transitions, is particularly informative. uu.nlstanford.edu The intensity and position of this pre-edge peak are sensitive to both the local symmetry and the oxidation state. nih.gov For example, pristine K₃VF₆, which contains V³⁺ in an octahedral environment, exhibits a very low pre-edge peak intensity. nih.gov In general, the intensity of the pre-edge peak increases as the coordination environment deviates from centrosymmetry (e.g., from octahedral to tetrahedral). uu.nl

Systematic studies of V(III), V(IV), and V(V) complexes have shown that correlations between pre-edge parameters (energy and intensity) and edge energy can reliably determine the oxidation state and coordination number of vanadium species. researchgate.netresearchgate.net This "fingerprinting" approach allows for the characterization of vanadium in complex materials by comparing their spectra to those of known standards. xrayabsorption.org

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, which extends from about 150 eV beyond the absorption edge, provides quantitative information about the local atomic environment around the absorbing atom. taylorandfrancis.comwikipedia.org Analysis of the EXAFS signal can determine key structural parameters such as interatomic distances (bond lengths), coordination numbers, and the degree of local disorder. aps.org

The underlying principle of EXAFS is the scattering of the emitted photoelectron by neighboring atoms, which modulates the X-ray absorption cross-section. aps.org This technique is a powerful probe for determining the distribution of nearest-neighbor distances. researchgate.net For a compound like this compound, EXAFS analysis would be the ideal method to precisely measure the V-F bond length and the coordination number of the vanadium atom in its local environment. The analysis involves Fourier transforming the EXAFS data to obtain a radial distribution function, which reveals shells of neighboring atoms at different distances from the central vanadium atom. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the atomic-level structure, dynamics, and chemical environment of nuclei. For characterizing this compound, both ⁵¹V and ¹⁹F NMR are highly valuable.

⁵¹V NMR is particularly sensitive to the oxidation state and coordination environment of the vanadium nucleus. researchgate.net Studies on various vanadium complexes have shown a wide range of chemical shifts (δ) that are characteristic of specific structural motifs. researcher.lifeismar.org For instance, in vanadium(V) oxide fluoride complexes, ⁵¹V NMR spectra often display coupling to fluorine (¹J(⁵¹V-¹⁹F)), which provides direct evidence of V-F bonding. rsc.orgrsc.orgrsc.org The magnitude of this coupling constant is related to the covalency of the V-F bond. rsc.org

¹⁹F NMR is equally important for studying fluoro-vanadium compounds. The ¹⁹F chemical shifts and coupling patterns can distinguish between fluorine atoms in different chemical environments (e.g., terminal vs. bridging, or cis vs. trans to other ligands). rsc.orgsoton.ac.ukresearchgate.net For example, in some vanadyl chloride fluoride anions, two isomers can be observed by NMR, indicating a specific geometry such as square-pyramidal. rsc.org While much of the detailed research has been on vanadium oxide fluoride complexes, the principles are directly applicable to VF₃. Multinuclear NMR approaches are used to map the complete solvation structure and dynamics of vanadium species in solution. panicnmr.com

Table 2: Representative ⁵¹V and ¹⁹F NMR Data for Vanadium Fluoride Complexes This table is interactive. Click on the headers to sort the data.

| Complex Species | Solvent | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Source(s) |

|---|---|---|---|---|---|

| [VOF₄]⁻ | MeCN | ⁵¹V | -797 | ¹J(V-F) = 86 | rsc.org |

| [VOF₄]⁻ | MeCN | ¹⁹F | 140.71 | ¹J(V-F) = 86 | rsc.org |

| [VOCl₃F]⁻ | MeCN | ⁵¹V | -396 | ¹J(V-F) = 125 | rsc.org |

| [VOCl₃F]⁻ | MeCN | ¹⁹F | 163.8 | ¹J(V-F) = 125 | rsc.org |

| VOF₃ in MeCN | MeCN | ⁵¹V | -778 | Not specified | rsc.org |

| VOF₃(pyNO)₂ | Not specified | ⁵¹V | Not specified | Not specified | soton.ac.uk |

| VOF₃(pyNO)₂ | Not specified | ¹⁹F | Not specified | Not specified | soton.ac.uk |

Solid-State ⁵¹V NMR for Vanadium Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique capable of providing detailed information about the local atomic environment of a specific nucleus. For vanadium-containing materials, ⁵¹V NMR is particularly valuable. The ⁵¹V nucleus has a natural abundance of 99.76% and a nuclear spin of I = 7/2. researchgate.net The NMR parameters, namely the chemical shift (δ) and the quadrupolar coupling constant (Cₒ), are highly sensitive to the oxidation state, coordination number, and symmetry of the vanadium center. researchgate.netrsc.org

However, the application of high-resolution solid-state NMR to this compound is met with significant challenges. The Vanadium(III) ion in VF₃ is paramagnetic, possessing two unpaired electrons (a d² configuration). wikipedia.org The interaction between these unpaired electrons and the ⁵¹V nucleus (hyperfine coupling) is typically very strong, leading to substantial paramagnetic shifts and extremely rapid nuclear spin relaxation. ens-lyon.frchemistryviews.org This results in extensive broadening of the NMR signal, often rendering it undetectable by conventional solid-state NMR experiments designed for diamagnetic or weakly paramagnetic systems. chemistryviews.orghuji.ac.il

Consequently, well-resolved solid-state ⁵¹V NMR spectra of pure this compound are not commonly reported in scientific literature. To illustrate the type of information that ⁵¹V NMR can provide, the table below presents data for various other vanadium compounds, demonstrating the technique's sensitivity to the vanadium local environment. The chemical shifts are referenced to Vanadium oxytrichloride (VOCl₃). researchgate.net

| Compound | Vanadium Oxidation State | Coordination Environment | Isotropic Chemical Shift (δiso) / ppm | Quadrupolar Coupling Constant (Cₒ) / MHz | Reference |

|---|---|---|---|---|---|

| V₂O₅ | +5 | Distorted trigonal bipyramidal | -610 | 0.95 | researchgate.net |

| LiNiVO₄ (Octahedral V) | +5 | Octahedral | -695 | 4.7 | researchgate.net |

| LiNiVO₄ (Tetrahedral V) | +5 | Tetrahedral | -520 | - | researchgate.net |

| [PPh₄][V(V)(HIDPA)₂] | +5 | Eight-coordinate | -228 | 6.4 | soton.ac.uk |

| VOCl₃ | +5 | Tetrahedral | 0 | - | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally well-suited for studying transition metal complexes. This compound contains the V³⁺ ion, which has a 3d² electron configuration, resulting in a ground state with a total electron spin of S=1. wikipedia.org

Ions with an integer spin (S=1, 2, 3...) like V³⁺ pose a challenge for conventional EPR spectroscopy. researchgate.netnih.gov The interaction of the spin with its own non-spherical electronic environment and the surrounding crystal lattice leads to a phenomenon called zero-field splitting (ZFS). This splitting can be larger than the microwave energy quantum used in standard X-band (~9.5 GHz) EPR spectrometers. When this occurs, the magnetic resonance transitions become inaccessible, and the compound is often termed "EPR-silent". researchgate.netnationalmaglab.org

To overcome this limitation, High-Frequency and -Field EPR (HF-EPR) is employed. researchgate.netnationalmaglab.org By using much higher microwave frequencies (e.g., >90 GHz) and correspondingly stronger magnetic fields, HF-EPR provides sufficient energy to observe the transitions, allowing for the direct and accurate determination of the spin Hamiltonian parameters, including the g-tensor and the axial (D) and rhombic (E) ZFS parameters. fsu.eduacs.org These parameters provide a detailed description of the electronic structure of the V³⁺ ion within the VF₃ lattice.

While comprehensive HF-EPR studies specifically on pure, solid this compound are limited, research on other V³⁺-containing fluorides and coordination complexes provides significant insight into the expected magnetic parameters. For instance, a study of a sodium vanadium fluoride superlattice containing V³⁺ identified a prominent EPR signal at g ≈ 1.95. acs.org Detailed studies on various V³⁺ complexes have yielded ZFS parameters that underscore the magnetic anisotropy of the ion. The following table summarizes representative spin Hamiltonian parameters for several V³⁺ complexes, showcasing typical findings from HF-EPR investigations.

| Compound/System | g-value(s) | Axial ZFS (D) / cm⁻¹ | Rhombic ZFS (E) / cm⁻¹ | Reference |

|---|---|---|---|---|

| Na[V(trdta)]·3H₂O | 1.95 | +5.60 | 0.85 | nih.gov |

| Na[V(edta)(H₂O)]·3H₂O | 1.97 | +1.4 | 0.14 | nih.gov |

| (PPN)[V(acac)₂(CN)₂] | - | +5.70 | - | fsu.edu |

| mer-[V(ddpd)₂][PF₆]₃ | 1.946 | +2.87 | - | ucl.ac.uk |

| V³⁺ in LiF | g_x=1.97, g_y=1.95, g_z=1.80 | ≤ 0.05 | 0.01 | arxiv.org |

Surface Science and Interfacial Phenomena of Vanadium Trifluoride

Surface Reconstruction and Morphology Studies

The surface structure and physical form, or morphology, of vanadium trifluoride (VF₃) are critical to its functionality, particularly in applications like energy storage. Detailed investigations using advanced microscopy techniques reveal intricate, high-surface-area structures at the nanoscale.

Recent research has successfully synthesized VF₃ nanocrystals with a unique "churros-like" morphology. jecst.org These nanoparticles, with diameters ranging from 30 to 60 nanometers and heights of approximately 60 nanometers, are composed of bundles of nanorods with void spaces. jecst.org Despite their bundled appearance, techniques such as Fast Fourier Transformation (FFT) of Transmission Electron Microscopy (TEM) images confirm that each "churros" particle is a single, highly crystalline entity. jecst.org This novel nanostructure is significant because it creates a high number of accessible sites for electrochemical reactions, which is beneficial for applications such as lithium-ion battery anodes. jecst.org

The crystal structure of VF₃ has been identified as hexagonal, where vanadium atoms are in an octahedral coordination, bonded to six fluorine atoms to create a layered configuration. jecst.orgbwise.kr The specific arrangement and morphology of these crystals can be intentionally designed. For instance, in related sodium vanadium fluorophosphate (B79755) (Na₃V₂(PO₄)₂F₃) compounds, synthesis methods can be tailored to produce different morphologies like flowers or hollow spheres, each with distinct crystal structures (tetragonal vs. orthorhombic) that significantly impact electrochemical performance. d-nb.info

The tools used to characterize these structures are crucial for understanding their properties. Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, while X-ray Diffraction (XRD) is employed to confirm the crystalline structure of the material. jecst.org

Table 1: Morphological and Structural Characteristics of Synthesized VF₃ Nanocrystals

| Parameter | Description | Instrumentation | Reference |

|---|---|---|---|

| Morphology | Churros-like nanoparticles composed of nanorod bundles with vacant sites. | FE-SEM, TEM | jecst.orgjecst.org |

| Particle Size | Diameter: 30–60 nm, Height: ~60 nm | SEM, TEM | jecst.org |

| Crystallinity | Each particle is a single crystal. | FFT of TEM | jecst.org |

| Crystal System | Hexagonal | XRD | jecst.orgbwise.kr |

Adsorption and Reactivity on VF₃ Surfaces

The interaction of molecules with the surface of this compound is fundamental to its application in catalysis and energy storage. nanorh.comnanorh.com Adsorption, the process where atoms, ions, or molecules adhere to a surface, is the initial step for many chemical reactions. The reactivity of VF₃ is enhanced by its nano-scale structure, which increases the surface area available for these interactions. nanorh.com

In the context of vanadium compounds, surface reactivity is highly dependent on the availability of active sites. For instance, studies on vanadium-bearing minerals show that fluoride (B91410) ions can adsorb onto surface cations, which in turn promotes the dissolution of these cations by catalyzing the formation of water molecules. mdpi.com This demonstrates the significant role that fluoride can play in surface chemical processes. The main anion of vanadium adsorbed by certain resins has been identified as H₂V₁₀O₂₈⁴⁻, highlighting the complex nature of vanadium species that can be involved in surface interactions. researchgate.net

The effectiveness of adsorption processes is often evaluated using kinetic models and isotherms. For vanadium adsorption on various sorbents, the process is often well-described by pseudo-second-order kinetics and fits the Langmuir or Freundlich isotherm models. mdpi.comustb.edu.cn Thermodynamic analysis of vanadium adsorption has shown it to be a spontaneous and sometimes exothermic process. researchgate.netustb.edu.cn

Factors influencing adsorption and reactivity include:

pH: The pH of the solution can significantly affect the surface charge of the material and the chemical form of the species in solution, thereby influencing adsorption capacity. mdpi.com

Temperature: Temperature can alter the rate of surface reactions and the equilibrium of adsorption. researchgate.net

Surface State: The cleanliness and chemical state of the surface are critical. The presence of organic capping agents from synthesis can block active sites. A "ligand stripping" process is often employed to clean the surface of VF₃ nanocrystals, which reduces irreversible decomposition and improves performance in applications like battery anodes. jecst.org The presence of an oxide layer can also passivate the surface, making it less reactive under certain conditions. webelements.com

Interfacial Phenomena and Surface Modifications

The interface, or boundary, between this compound and other materials is where key electrochemical and catalytic processes occur. Modifying the surface of VF₃ or related vanadium compounds is a common strategy to enhance performance by improving these interfacial interactions. sci-hub.se